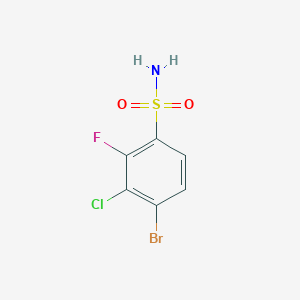
5-Aminopicolinonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopicolinonitrile hydrochloride is a chemical compound with the molecular formula C₆H₅N₃·HCl It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopicolinonitrile hydrochloride typically involves the reaction of 5-chloropicolinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopicolinonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are typical.
Substitution: Halogenating agents or alkylating agents are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include substituted pyridines, amines, and nitriles, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Chemistry: In chemistry, 5-Aminopicolinonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: Medically, this compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. It is used in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is utilized in the manufacture of dyes, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Aminopicolinonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Aminopicolinonitrile: The base compound without the hydrochloride group.
2-Aminopicolinonitrile: An isomer with the amino group at the 2-position.
3-Aminopicolinonitrile: An isomer with the amino group at the 3-position.
Uniqueness: 5-Aminopicolinonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction profiles, making it suitable for particular applications where other isomers may not be as effective.
Properties
Molecular Formula |
C6H6ClN3 |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
5-aminopyridine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H5N3.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,8H2;1H |
InChI Key |
HJCYRHSVKBVCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


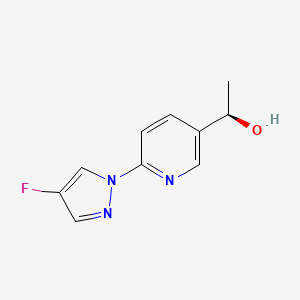
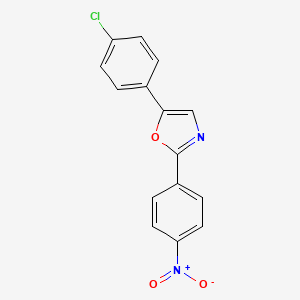
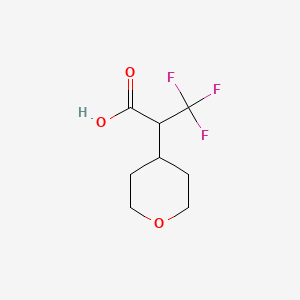
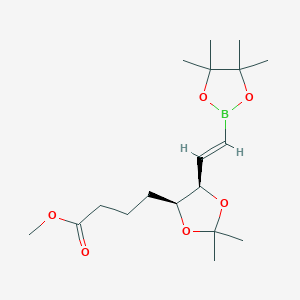

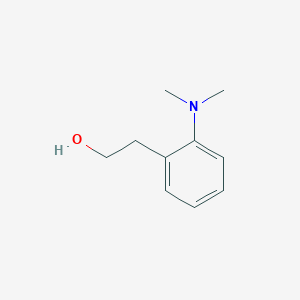
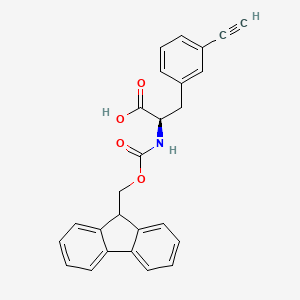

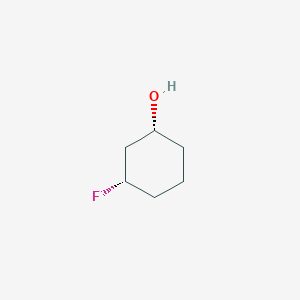

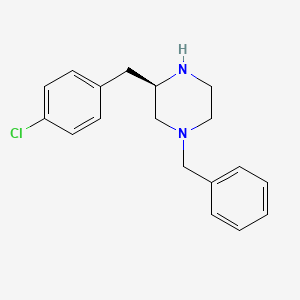
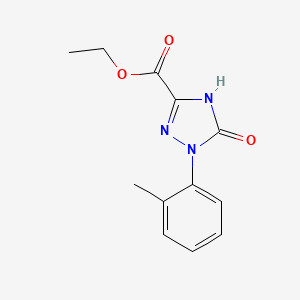
![tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12994461.png)
